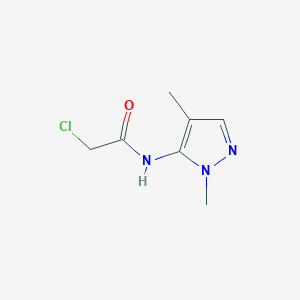![molecular formula C12H11F3N2O B7469171 2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory prostaglandins. This compound also inhibits the activity of vascular endothelial growth factor (VEGF), which is a signaling pathway involved in the formation of new blood vessels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include the inhibition of inflammation, tumor growth, and angiogenesis. It has also been shown to have a protective effect on cardiovascular function by reducing blood pressure and improving endothelial function.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol in lab experiments is its high potency and specificity. This compound has been shown to have a low toxicity profile, which makes it an attractive candidate for further development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the development and use of 2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol. One potential application is in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Another potential direction is in the development of novel anti-inflammatory and anti-tumor therapies. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol involves the reaction of 3-(trifluoromethyl)benzaldehyde with imidazole in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with hydrochloric acid to yield the final compound. This synthesis method has been optimized to produce high yields of pure this compound.
Scientific Research Applications
2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been investigated for its potential use in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis.
Properties
IUPAC Name |
2-imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c13-12(14,15)10-3-1-2-9(6-10)11(18)7-17-5-4-16-8-17/h1-6,8,11,18H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEALGWBEHTZDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CN2C=CN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-bromophenyl)-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B7469092.png)

![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)



![3-[4-(3-Methylphenyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B7469152.png)
![N-[4-[(2-methylprop-2-enylamino)methyl]phenyl]acetamide](/img/structure/B7469156.png)






